molecular formula C27H24N2O2 B11025795 4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11025795
M. Wt: 408.5 g/mol
InChI Key: LKQKZCHXGWAQFD-UHFFFAOYSA-N
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Description

4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of the cyclopentapyrrole moiety and subsequent functionalization to achieve the final product. Common reagents used in these steps include various organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups with different ones, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1-(4-oxo-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its complex structure, which combines multiple ring systems and functional groups

Properties

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

9,11,11-trimethyl-3-(4-oxo-2-phenyl-5,6-dihydro-1H-cyclopenta[b]pyrrol-3-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

InChI

InChI=1S/C27H24N2O2/c1-15-14-27(2,3)29-25-17(15)10-7-11-18(25)21(26(29)31)23-22-19(12-13-20(22)30)28-24(23)16-8-5-4-6-9-16/h4-11,14,21,28H,12-13H2,1-3H3

InChI Key

LKQKZCHXGWAQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=O)C(C3=C2C1=CC=C3)C4=C(NC5=C4C(=O)CC5)C6=CC=CC=C6)(C)C

Origin of Product

United States

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